2-Phenylethanesulfonic acid
Overview
Description
2-Phenylethanesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a sulfonic acid derivative characterized by the presence of a phenyl group attached to an ethanesulfonic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of phenethyl alcohol using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent over-sulfonation and ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted phenylethanesulfonic acids .
Scientific Research Applications
2-Phenylethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-phenylethanesulfonic acid involves its interaction with molecular targets and pathways. In biological systems, it can modulate enzyme activity and protein stability through its sulfonic acid group. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
2-Naphthalenesulfonic acid: Another sulfonic acid derivative with a naphthalene moiety.
Toluene-4-sulfonic acid: A sulfonic acid with a toluene group.
Benzenesulfonic acid: A simpler sulfonic acid with a benzene ring.
Uniqueness: 2-Phenylethanesulfonic acid is unique due to its specific structure, which combines the properties of both phenyl and ethanesulfonic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
2-phenylethanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJLYUVAFAMUKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347622 | |
Record name | 2-Phenylethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34292-93-8 | |
Record name | 2-Phenylethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylethane-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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